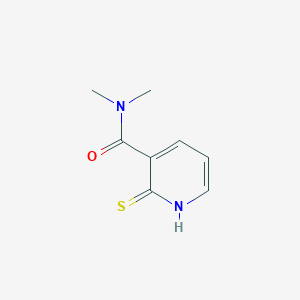

N,N-Dimethyl-2-mercaptonicotinamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N-Dimethyl-2-mercaptonicotinamide is a chemical compound with the molecular formula C12H10BrN3O. It is known for its unique structure, which includes a nicotinamide core with a mercapto group and two methyl groups attached to the nitrogen atom.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-mercaptonicotinamide typically involves the reaction of 2-chloronicotinic acid with dimethylamine and thiourea. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

化学反应分析

Types of Reactions

N,N-Dimethyl-2-mercaptonicotinamide undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form thiols.

Substitution: The nicotinamide core can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Disulfides

Reduction: Thiols

Substitution: Various substituted nicotinamides depending on the electrophile used.

科学研究应用

Biomedical Research Applications

N,N-Dimethyl-2-mercaptonicotinamide has been investigated for its role in enhancing the efficacy of therapeutic agents and in the development of novel drug delivery systems. Its chemical structure allows it to interact with biological molecules, which can be harnessed for various biomedical purposes.

Antioxidant Properties

DMNA exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that DMNA can scavenge free radicals, thereby reducing cellular damage and inflammation. This property makes it a candidate for developing therapies aimed at conditions associated with oxidative stress, such as neurodegenerative diseases and cardiovascular disorders .

Drug Delivery Systems

The compound has been explored as an excipient in drug formulations due to its ability to enhance solubility and bioavailability of poorly soluble drugs. Studies have demonstrated that DMNA can improve the pharmacokinetic profiles of certain medications by facilitating their absorption across biological membranes .

Antimicrobial Activity

DMNA has shown promising results in antimicrobial assays, particularly against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis. This property positions DMNA as a potential candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.

Case Studies and Research Findings

Several research studies have documented the applications of DMNA in various contexts:

作用机制

The mechanism of action of N,N-Dimethyl-2-mercaptonicotinamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. Additionally, the nicotinamide core can interact with various receptors and enzymes, modulating their activity. These interactions can affect multiple biochemical pathways, leading to diverse biological effects .

相似化合物的比较

Similar Compounds

N,N-Dimethylformamide: A solvent with similar dimethylamine functionality.

N,N-Dimethylacetamide: Another solvent with similar properties.

2-Mercaptonicotinic Acid: Shares the mercapto group and nicotinamide core.

Uniqueness

N,N-Dimethyl-2-mercaptonicotinamide is unique due to its combination of a mercapto group and a dimethylated nicotinamide core. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds .

生物活性

N,N-Dimethyl-2-mercaptonicotinamide (DMN) is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is a derivative of nicotinamide characterized by the presence of a mercapto group. Its molecular formula is C8H10N2S, with a molecular weight of 170.24 g/mol. The compound is soluble in organic solvents, which facilitates its use in various biological assays.

Biological Activity

1. Antioxidant Properties

DMN exhibits significant antioxidant activity, which has been linked to its ability to scavenge free radicals. Studies have shown that DMN can reduce oxidative stress markers in cellular models, suggesting a protective role against oxidative damage in tissues .

2. Anti-inflammatory Effects

Research indicates that DMN can modulate inflammatory pathways. In vitro studies demonstrated that DMN reduces the production of pro-inflammatory cytokines in activated macrophages, potentially through the inhibition of nuclear factor kappa B (NF-κB) signaling .

3. Anticancer Potential

DMN has been investigated for its anticancer properties. A study reported that DMN induces apoptosis in cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins . Furthermore, DMN has shown efficacy in reducing tumor growth in xenograft models.

The biological effects of DMN are primarily attributed to its interaction with various cellular targets:

- Reactive Oxygen Species (ROS) Scavenging : DMN's thiol group allows it to neutralize ROS, thereby preventing cellular damage.

- Cytokine Modulation : By influencing cytokine production, DMN can alter immune responses and inflammation.

- Apoptotic Pathways : DMN activates intrinsic apoptotic pathways, leading to programmed cell death in malignant cells.

Case Studies

Case Study 1: Antioxidant Activity in Diabetic Models

In a study involving diabetic rats, DMN treatment resulted in a significant decrease in blood glucose levels and oxidative stress markers. Histopathological analysis showed improved pancreatic morphology compared to untreated controls .

Case Study 2: Anti-inflammatory Effects in Arthritis Models

DMN was administered to arthritic mice, resulting in reduced joint swelling and pain scores. Cytokine analysis revealed decreased levels of TNF-alpha and IL-6 in serum samples from treated mice .

Table 1: Summary of Biological Activities of this compound

Table 2: Case Studies Overview

属性

IUPAC Name |

N,N-dimethyl-2-sulfanylidene-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-10(2)8(11)6-4-3-5-9-7(6)12/h3-5H,1-2H3,(H,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVMZYDJQLKOGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CNC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564218 |

Source

|

| Record name | N,N-Dimethyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121650-19-9 |

Source

|

| Record name | N,N-Dimethyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。